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molecular formula C10H8NaO B1613159 Sodium 2-naphtholate CAS No. 875-83-2

Sodium 2-naphtholate

Cat. No. B1613159
M. Wt: 167.16 g/mol
InChI Key: ZNYPFGRLOVXIFH-UHFFFAOYSA-N
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Patent
US06562998B1

Procedure details

2-hydroxynaphthalene-3-carboxylic acid is important as an intermediate for pigments or dyes. Generally, the compound is synthesized by reacting β-naphthol with sodium hydride to give sodium β-naphtholate, reacting the resulting compound with carbon dioxide under pressure to give sodium 2-hydroxynaphthalene-3-carboxylate and then, isolating the desired compound by means of acid precipitation i.e. by adding a mineral acid to the salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium β-naphtholate

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11](C(O)=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C1C2C(=CC=CC=2)C=CC=1O.[H-].[Na+:27]>>[CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[O-:1].[Na+:27] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Generally, the compound is synthesized

Outcomes

Product
Name
sodium β-naphtholate
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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